2,3-Dicyano-1,4-naphthoquinone
Overview
Description
2,3-Dicyano-1,4-naphthoquinone is an organic compound derived from naphthalene. It is characterized by the presence of two cyano groups at the 2 and 3 positions and a quinone moiety at the 1 and 4 positions. This compound is known for its high reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dicyano-1,4-naphthoquinone can be synthesized through the isomerization of 2-dicyanomethylene-indan-1,3-dione. This process involves one-electron transfer from iodide ion, sodium metal, or tetrathiafulvalene to the precursor compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dicyano-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and other nucleophiles
Common Reagents and Conditions:
Oxidation: Common reagents include nitronium tetrafluoroborate and nitronium hexafluorophosphate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like N-ethylaniline in chlorinated solvents (e.g., chloroform, dichloromethane) are commonly used.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of monosubstituted products with nucleophiles.
Scientific Research Applications
2,3-Dicyano-1,4-naphthoquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antitumoral properties.
Industry: Used as an oxidizing agent and in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dicyano-1,4-naphthoquinone involves its ability to undergo redox reactions. It can accept electrons, forming charge-transfer complexes with various substrates. This property is utilized in its role as an oxidizing agent and in its biological activities, where it can interact with cellular components and disrupt normal cellular functions .
Comparison with Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and used in similar oxidation reactions.
1,4-Naphthoquinone: A simpler quinone derivative with similar redox properties but lacking the cyano groups.
Uniqueness: 2,3-Dicyano-1,4-naphthoquinone is unique due to the presence of cyano groups, which enhance its electron-accepting ability and reactivity compared to other naphthoquinones. This makes it particularly useful in specific organic synthesis applications and in forming charge-transfer complexes .
Properties
IUPAC Name |
1,4-dioxonaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJWKWOKTWTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144190 | |
Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-78-6 | |
Record name | 2,3-Dicyano-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC146588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DICYANO-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI4RD590R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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